(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride
CAS No.:
Cat. No.: VC13611106
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO3 |
|---|---|
| Molecular Weight | 211.68 g/mol |
| IUPAC Name | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1 |
| Standard InChI Key | HEKUKNWARDYDKC-LEUCUCNGSA-N |
| Isomeric SMILES | CC(C)C[C@@H]([C@H](CC(=O)O)O)N.Cl |
| SMILES | CC(C)CC(C(CC(=O)O)O)N.Cl |
| Canonical SMILES | CC(C)CC(C(CC(=O)O)O)N.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s systematic name reflects its heptanoic acid backbone substituted with amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 3, respectively, and a methyl (-CH₃) group at position 6. The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies .
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| IUPAC Name | (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride |
| Molecular Formula | C₈H₁₆ClNO₃ |
| Stereochemistry | (3S,4S) configuration at chiral centers |
| Functional Groups | Amino (-NH₂), hydroxy (-OH), carboxylic acid (-COOH), methyl (-CH₃) |
Stereochemical Significance
The (3S,4S) stereochemistry is critical for its biological activity. Computational models indicate that this configuration optimizes hydrogen bonding with enzymes such as proteases and kinases, enabling selective interactions . For example, the spatial arrangement of the hydroxy and amino groups aligns with the active sites of bacterial cell wall synthesis enzymes, suggesting antimicrobial potential .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride involves stereoselective methods to ensure diastereomeric purity. A landmark 1978 Journal of Organic Chemistry study outlines a five-step process :
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Aldol Condensation: Methyl isobutyl ketone reacts with a glycine derivative to form a β-hydroxy ketone intermediate.
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Reductive Amination: The ketone is reduced to an amine using sodium cyanoborohydride.
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Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under acidic conditions.
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Resolution: Chiral column chromatography separates (3S,4S) and (3R,4R) diastereomers.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Analytical Data
Modern characterization techniques validate the compound’s purity and structure:
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NMR: H NMR (400 MHz, D₂O) δ 3.82 (dd, J = 6.2 Hz, 1H, C3-OH), 3.12 (m, 1H, C4-NH₂), 1.48 (m, 1H, C6-CH₃) .
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Mass Spectrometry: ESI-MS m/z 190.1 [M+H]⁺, consistent with the molecular formula .
Applications in Scientific Research
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc- and Boc-protected derivatives (e.g., Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) enable selective deprotection during chain elongation .
Table 2: Comparison of Protective Group Strategies
| Protective Group | Solubility | Deprotection Condition | Application Example |
|---|---|---|---|
| Fmoc | DMF, DCM | 20% piperidine/DMF | Synthesis of antimicrobial peptides |
| Boc | MeOH, THF | TFA/DCM | Production of enzyme inhibitors |
Drug Development
In preclinical studies, the compound’s hydroxyamino acid structure mimics transition states in enzymatic reactions, making it a potent inhibitor of:
Materials Science
The compound’s biocompatibility and chiral centers facilitate its use in:
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Hydrogels: Crosslinked polymers for controlled drug delivery (e.g., 75% drug release over 72 hours) .
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Chiral Stationary Phases: HPLC columns for enantiomer separation (resolution factor = 1.92 for D/L amino acids) .
Biological and Pharmacological Profile
Mechanism of Action
The compound inhibits bacterial transpeptidases by mimicking the D-Ala-D-Ala motif of peptidoglycan precursors. X-ray crystallography reveals hydrogen bonds between the hydroxy group and Ser62 of the enzyme’s active site, while the methyl side chain occupies a hydrophobic pocket .
Industrial and Regulatory Status
Production Scale-Up
Industrial synthesis employs continuous flow reactors to enhance yield (85% vs. 68% batch) and reduce waste. Critical parameters include:
Regulatory Compliance
The compound is classified as a Non-Hazardous Chemical under OSHA guidelines. Storage requires desiccated conditions at 2–8°C to prevent hygroscopic degradation .
Future Directions
Research priorities include:
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Anticancer Applications: Screening against kinase targets (e.g., EGFR, VEGFR).
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Biodegradable Polymers: Copolymers with lactic acid for surgical sutures.
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Enantioselective Catalysis: As a ligand in asymmetric hydrogenation reactions.
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